molecular formula C12H20N2O2 B13910580 tert-butyl (3S)-3-cyanoazepane-1-carboxylate

tert-butyl (3S)-3-cyanoazepane-1-carboxylate

Cat. No.: B13910580
M. Wt: 224.30 g/mol
InChI Key: QGYWDIMUFLWANK-SNVBAGLBSA-N
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Description

tert-Butyl (3S)-3-cyanoazepane-1-carboxylate is a chiral nitrogen-containing building block of high value in medicinal chemistry and drug discovery research. This compound features a seven-membered azepane ring, a protected amine via the tert-butoxycarbonyl (Boc) group, and a cyano functional group at the stereochemically defined (S)-configured 3-position. The Boc group is a standard protective group for amines, allowing for further synthetic manipulations, while the cyano group is a versatile precursor that can be transformed into amidines, tetrazoles, or reduced to aminomethyl groups . Compounds with this specific structure serve as key synthetic intermediates in the development of pharmacologically active molecules. Related azepane and piperidine carboxylates are extensively utilized in the synthesis of potent enzyme inhibitors, including metallo-beta-lactamase inhibitors, which are a crucial area of research in combating bacterial antibiotic resistance . As a scaffold, it enables researchers to explore novel chemical space in the quest for new therapeutics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl (3S)-3-cyanoazepane-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3/t10-/m1/s1

InChI Key

QGYWDIMUFLWANK-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C#N

Origin of Product

United States

Preparation Methods

Synthesis via Chiral Azepane Precursors and Cyanation

The most common approach involves starting from a chiral azepane derivative, often synthesized or isolated with the desired stereochemistry at C-3, followed by:

  • Introduction of the cyano group via nucleophilic substitution or cyanide addition.
  • Protection of the nitrogen with tert-butyl chloroformate or Boc anhydride to form the carbamate.

This method ensures stereochemical integrity and high purity of the final product.

Example Synthetic Route (Literature-Based)

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Preparation of (3S)-3-aminazepane intermediate Starting from azepane derivatives, stereoselective amination - Chiral precursor essential
2 Conversion of amine to cyano group Treatment with cyanide source (e.g., KCN) under controlled conditions Moderate to high Requires careful handling of cyanide
3 Protection of nitrogen with tert-butyl carbamate Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) 85-95% Standard Boc protection conditions

This sequence is supported by data from suppliers and chemical catalogs that offer this compound with purities of 95-97%.

Alternative Methods and Related Compounds

While direct literature on this compound preparation is limited, analogous methods for similar Boc-protected nitrogen heterocycles provide insights:

  • Reduction of nitro precursors followed by Boc protection (e.g., in piperazine derivatives).
  • Use of coupling reagents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) to facilitate carbamate formation under mild conditions.

These methods emphasize mild reaction conditions, stereochemical control, and purification by column chromatography.

Analytical Data Supporting Preparation

Parameter Data Source
Purity 95-97% by HPLC or GC
Molecular Weight 224.3 g/mol
Structural Confirmation NMR (1H, 13C), MS, IR Implied from similar compounds and suppliers' specifications
Stereochemistry (3S) confirmed by chiral synthesis or resolution Assumed from chiral precursors and stereospecific reactions

Summary of Preparation Notes

  • The synthesis relies on access to chiral azepane intermediates or resolution methods to obtain the (3S) stereochemistry.
  • Cyanation is typically performed under nucleophilic substitution conditions, requiring careful control to avoid racemization.
  • Boc protection is a standard step using di-tert-butyl dicarbonate and base, yielding stable carbamate derivatives.
  • Purification is commonly achieved by chromatographic techniques to reach >95% purity.
  • Safety considerations include handling cyanide reagents and maintaining anhydrous, inert conditions for sensitive steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-cyanoazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-cyanoazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic and electrophilic reactions, while the tert-butyl group can influence the compound’s steric properties and stability . These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Functional Group Variations

The compound’s azepane backbone distinguishes it from smaller heterocycles like piperidine (six-membered ring) and pyrrolidine (five-membered ring). For example:

Compound Name Ring Type Substituents Molecular Weight CAS Number Reference
tert-butyl (3S)-3-cyanoazepane-1-carboxylate Azepane (3S)-CN, Boc at 1-position Not explicitly provided Not provided N/A
tert-butyl (3S)-3-formylpiperidine-1-carboxylate Piperidine (3S)-CHO, Boc at 1-position Not provided Not provided
(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate Pyrrolidine Oxadiazole, CN-phenyl, Boc Not provided 147959-19-1
tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate Oxazepane (S)-CN-phenyl, Boc 302.37 2380903-90-0

Key Observations :

  • Functional Groups: The cyano group in the target compound may improve metabolic stability compared to formyl (-CHO) or amino (-NH2) analogs, as seen in tert-butyl (3S)-3-aminoazepane-1-carboxylate (CAS 625471-04-7, MW 214.30) .
Stereochemical and Bioactivity Comparisons
  • Stereochemistry: The (3S)-configuration is critical for chiral specificity in drug-receptor interactions. For example, tert-butyl ((1S,3S)-3-cyanocyclopentyl)carbamate (CAS 875898-89-8) demonstrates how stereochemistry influences physicochemical properties like pKa (predicted 11.79) and solubility .

Biological Activity

Tert-butyl (3S)-3-cyanoazepane-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies that highlight its significance in various research contexts.

Chemical Structure and Properties

The molecular formula for this compound is C12H20N2O2C_{12}H_{20}N_{2}O_{2}. The compound features a cyano group attached to a seven-membered azepane ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of various cyano-containing compounds, including those similar to this compound. These compounds have shown potential in inhibiting bacterial growth, particularly against strains resistant to traditional antibiotics. For instance, compounds with similar structures have been tested against Escherichia coli, demonstrating Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 250 μg/mL, indicating a moderate level of antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of the tert-butyl group is known to enhance lipophilicity, which may facilitate better membrane permeability and bioavailability. Studies have shown that modifications in the azepane ring can significantly alter the compound's efficacy and selectivity towards different biological targets .

Case Study 1: Antimicrobial Screening

In a recent screening of various azepane derivatives, this compound was evaluated alongside other compounds for its ability to potentiate the activity of existing antibiotics. The study revealed that while the compound itself had limited intrinsic antibacterial activity, it significantly enhanced the efficacy of certain antibiotics against resistant bacterial strains when used in combination therapy .

Case Study 2: Synthetic Pathways

The synthesis of this compound has been optimized using various reagents and conditions. A notable synthetic route involves the reaction of pyridine with trichlorophosphate under controlled temperatures, yielding high purity levels suitable for biological assays. This method not only ensures high yield but also maintains the integrity of the cyano group essential for biological activity .

Research Findings

Study Findings Reference
Antimicrobial ActivityDemonstrated MIC values ranging from 12.5 to 250 μg/mL against E. coli
Structure-Activity RelationshipModifications in azepane structure significantly affect bioactivity
Synthesis OptimizationHigh yield and purity achieved through specific synthetic pathways

Q & A

Q. Advanced

  • DFT calculations : Predict transition states and regioselectivity for electrophilic substitutions (e.g., fluorination with Selectfluor®).
  • Docking studies : Model interactions between intermediates and catalysts (e.g., Pd(PPh₃)₄) to improve yields.
  • Machine learning : Train models on PubChem datasets (e.g., tert-butyl triazole derivatives ) to identify optimal solvent/base combinations.

What methodologies are effective for resolving rotamers or diastereomers during purification of this compound derivatives?

Q. Basic

  • Chromatography : Use silica gel columns with gradients of hexanes/EtOAc (1:1 to 2:1) and 0.25% Et₃N to suppress amine adsorption .
  • Crystallization : Recrystallize from ethanol/water mixtures to isolate stable diastereomers.

Q. Advanced

  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or chiral stationary phases in HPLC.
  • Cryogenic NMR : Detect rotameric ratios at –40°C to guide separation strategies .

How should researchers handle discrepancies between NMR data and X-ray crystallography results for structural confirmation?

Q. Advanced

  • Dynamic effects : NMR may average conformers, while X-ray captures static structures. Compare variable-temperature NMR with crystallographic data.
  • Torsional analysis : Use SHELX refinement (e.g., SHELXL ) to model disorder in crystal lattices.
  • Complementary techniques : Validate via IR (nitrile stretch ~2200 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

What safety protocols are critical when handling this compound, particularly regarding cyanide-containing intermediates?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during reactions involving volatile cyanide sources (e.g., TMSCN).
  • Waste disposal : Quench cyanide waste with FeSO₄/NaOH before disposal .

Q. Advanced

  • Real-time monitoring : Employ HCN gas detectors in the lab.
  • Emergency response : Keep amyl nitrite ampoules accessible for cyanide exposure antidotes .

How can researchers leverage this compound as a precursor for bioactive molecule synthesis?

Q. Advanced

  • Peptidomimetics : Functionalize the azepane ring via Suzuki coupling (e.g., with 3-cyanophenyl boronic acid ).
  • Kinase inhibitors : Introduce sulfanyl-triazole moieties (see tert-butyl triazole derivatives ) for targeting ATP-binding pockets.
  • In vivo stability : Replace the Boc group with prodrug motifs (e.g., pivaloyloxymethyl) to enhance bioavailability .

What strategies mitigate side reactions during Boc deprotection of this compound?

Q. Basic

  • Acidic conditions : Use TFA in DCM (1:10 v/v) at 0°C to minimize nitrile hydrolysis.
  • Scavengers : Add triisopropylsilane (TIS) to trap carbocations and prevent alkylation side products .

Q. Advanced

  • Photocatalysis : Apply UV light with Rose Bengal to cleave Boc groups under neutral conditions.
  • Enzymatic deprotection : Use esterases in buffered solutions (pH 7.4) for selective cleavage .

How can solid-state NMR and X-ray diffraction complementarily characterize this compound polymorphs?

Q. Advanced

  • ssNMR : Measure ¹³C chemical shifts to distinguish crystalline vs. amorphous phases.
  • XRD : Refine unit cell parameters with SHELXL to identify polymorphic transitions (e.g., temperature-dependent phase changes).
  • Pair distribution function (PDF) analysis : Resolve short-range disorder in nanocrystalline samples .

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